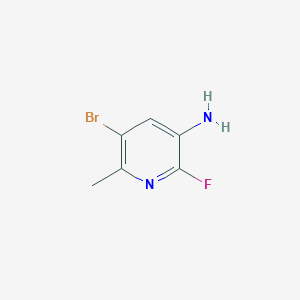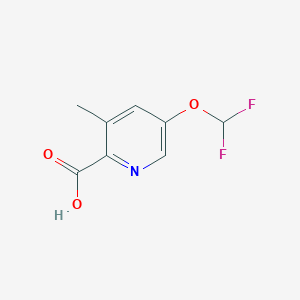
5-(Difluoromethoxy)-3-methylpicolinic acid
Vue d'ensemble
Description
5-(Difluoromethoxy)picolinic acid is a chemical compound with the CAS Number: 1174323-34-2 . Its molecular weight is 189.12 .
Synthesis Analysis
While specific synthesis methods for 5-(Difluoromethoxy)-3-methylpicolinic acid were not found, similar compounds such as 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole have been synthesized through various steps including etherification, nitrification, hydrolysis, reduction, and redox .Physical and Chemical Properties Analysis
5-(Difluoromethoxy)picolinic acid has a molecular weight of 189.12 . It is a solid at room temperature and is stored in a refrigerator .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Cobalt Complexes Synthesis
The synthesis and characterization of cobalt complexes with related compounds, such as 3- and 6-methylpicolinic acid, have been explored. These complexes were characterized using spectroscopic methods, X-ray crystal structure analysis, and thermal stability studies, providing insights into their potential applications in various fields (Kukovec et al., 2009).
Efficient Synthesis Techniques
A study demonstrated an efficient synthesis method for pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction. This method allows for the introduction of variable functional groups, expanding the potential applications of these compounds (Jiang et al., 2015).
Medical and Biological Research
Antibacterial Activity
Research into the antibacterial properties of related compounds has been conducted. For instance, a study on 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, which include derivatives of difluoromethoxy, revealed significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria (Hayashi et al., 2002).
Enzyme Inhibition Studies
The Cr(III) and V(IV) complexes of related compounds like 3-methylpicolinic acid have been synthesized and evaluated for their α-glucosidase inhibitory activity, offering insights into potential therapeutic applications (Avcı et al., 2020).
Materials Science and Engineering
Corrosion Inhibition
A study on novel 8-Hydroxyquinoline derivatives, which are structurally similar to 5-(Difluoromethoxy)-3-methylpicolinic acid, demonstrated effective acid corrosion inhibition for mild steel. This research suggests potential applications in materials science and engineering (Rbaa et al., 2020).
Copper Complexes in Materials Research
Copper(II) complexes with 3-methylpicolinic acid have been synthesized and characterized, providing insights into their potential use in materials science. The study includes crystal and molecular structure analysis, highlighting their applications in the design of new materials (Kukovec et al., 2008).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For 5-(Difluoromethoxy)picolinic acid, it has been noted that it has hazard statements H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-(difluoromethoxy)-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-4-2-5(14-8(9)10)3-11-6(4)7(12)13/h2-3,8H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSGKNMBNWQGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301210748 | |
| Record name | 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262860-50-3 | |
| Record name | 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262860-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Difluoromethoxy)-3-methyl-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301210748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



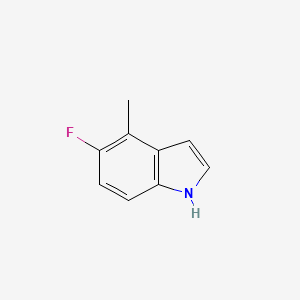
![3-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B3186611.png)
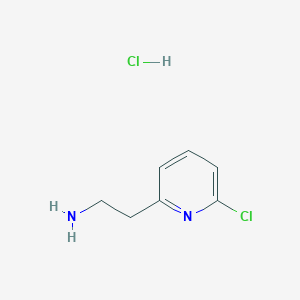


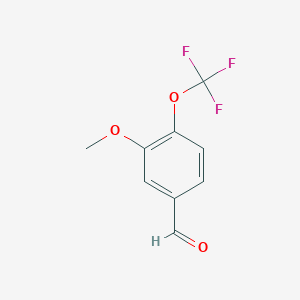

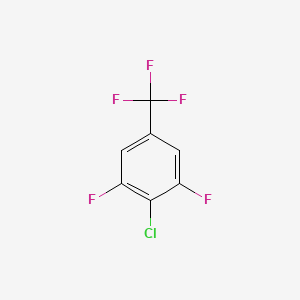
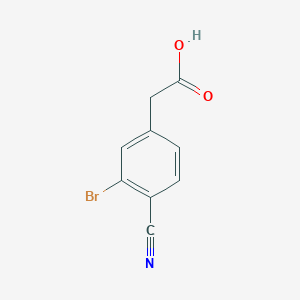
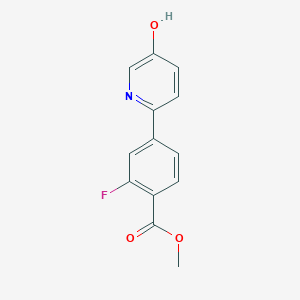
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B3186666.png)
